3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one
Description
3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom on the para position of one phenyl ring and two chlorine atoms on the ortho and meta positions of another phenyl ring
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-9-12(17)6-7-14(13)18/h1-2,4-7,9H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMABYCKEMJLARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-bromobenzene with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted in an anhydrous solvent like dichloromethane or chloroform under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 3-(4-bromophenyl)-1-(2,5-dichlorophenyl)propanoic acid.
Reduction: Formation of 3-(4-bromophenyl)-1-(2,5-dichlorophenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)propan-1-one
- 3-(4-Fluorophenyl)-1-(2,5-dichlorophenyl)propan-1-one
- 3-(4-Methylphenyl)-1-(2,5-dichlorophenyl)propan-1-one
Uniqueness
3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and specificity in various chemical reactions and biological interactions.
Biological Activity
3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one is an aromatic ketone notable for its unique halogenated structure, which includes both bromine and chlorine atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through a review of relevant studies and findings.
- IUPAC Name : this compound
- Molecular Formula : C15H11BrCl2O
- CAS Number : 898761-90-5
The presence of halogens in the structure significantly influences the compound's reactivity and biological interactions. The synthesis typically involves Friedel-Crafts acylation using 4-bromobenzene and 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 μg/mL |
| Escherichia coli | 0.25 μg/mL |
| Pseudomonas aeruginosa | 0.30 μg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have also been investigated. Studies have shown that it can inhibit the growth of various cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | Viability Reduction (%) |
|---|---|
| Caco-2 | 54.9% at 10 µM |
| A549 | 40.2% at 10 µM |
These results indicate significant cytotoxic effects, suggesting a promising role in cancer therapy .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in critical biological pathways. The halogen substituents may enhance binding affinity and selectivity towards these targets, influencing both antimicrobial and anticancer effects .
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Antimicrobial Efficacy Study : A study involving a series of halogenated ketones demonstrated that compounds similar to this compound exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts.
- Cancer Cell Line Testing : In a comparative study on several aromatic ketones, this compound showed superior activity against resistant cancer cell lines, indicating its potential as a lead compound for further drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
